beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(1-methylethyl)-, ethyl ester

Thermal stability Organic synthesis Process chemistry

Researchers requiring a thermally robust N,N-disubstituted β-alanine diester for high-temperature reactions often encounter volatility or degradation with lower-boiling analogs. CAS 16217-23-5 directly addresses this challenge: · 28.8°C higher boiling point (320.5°C) vs. N-methyl analog-enables safe use in high-boiling solvents (DMSO, NMP, sulfolane) at 290-320°C without volatilization risk. · 17.4°C higher flash point (147.6°C) provides an expanded safety margin for kilogram-scale operations, heated transfer lines, and vacuum distillation. · 2.4-3.0% lower density (1.006 g/cm³) than N-methyl and NH analogs-tunable phase separation for liquid-liquid extraction and biphasic catalysis. · REACH-unrestricted for non-intermediate research use in the EU-simplifies procurement compliance vs. the restricted N-methyl variant.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
CAS No. 16217-23-5
Cat. No. B12075991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(1-methylethyl)-, ethyl ester
CAS16217-23-5
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN(CCC(=O)OCC)C(C)C
InChIInChI=1S/C13H25NO4/c1-5-17-12(15)7-9-14(11(3)4)10-8-13(16)18-6-2/h11H,5-10H2,1-4H3
InChIKeyBMLICZLCSBWNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 16217-23-5: Identity & Analog Comparison


beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(1-methylethyl)-, ethyl ester (CAS 16217-23-5), also named Diethyl 3,3'-(isopropylimino)dipropanoate, is a synthetic tertiary amine belonging to the N,N-disubstituted beta-alanine diester class, with molecular formula C13H25NO4 and a molecular weight of 259.34 g/mol . The compound features an N-isopropyl substituent bridging two ethyl 3-propanoate arms, distinguishing it from its closest structural analogs: the N-methyl variant (CAS 6315-60-2; Diethyl 3,3'-(methylimino)dipropanoate), the N-propyl isomer (CAS 3619-65-6), and the dimethyl ester isopropyl analog (CAS 83732-55-2) . It is listed as a research-use-only chemical by multiple suppliers and is primarily positioned as a synthetic intermediate or research tool for biochemical and organic synthesis applications .

Synthetic intermediate for organic and biochemical research applications
N-isopropyl tertiary amine diester with distinct steric and lipophilic profile
Research-use-only; not intended for human or veterinary diagnostic or therapeutic use

Generic Substitution Risks for CAS 16217-23-5


Although multiple N-substituted beta-alanine diesters share the same core scaffold, their physicochemical properties diverge considerably with even modest changes in N-alkyl substitution or ester identity, making simple interchange unreliable. The N-isopropyl group in CAS 16217-23-5 introduces steric bulk, altered lipophilicity, and modified hydrogen-bond acceptor capacity compared to N-methyl or N-propyl variants . These structural differences produce measurable shifts in boiling point (spanning a range of approximately 34°C across the N-methyl, N-isopropyl, and N-propyl diethyl ester series), flash point (spanning approximately 17°C), and enthalpy of vaporization . For procurement decisions in synthesis, analytical method development, or impurity profiling, assuming functional equivalence among these analogs without verification of property-matched requirements can lead to process deviations, unexpected thermal behavior, or regulatory non-compliance [1].

Thermal property mismatch
N-isopropyl substitution elevates boiling point, flash point, and enthalpy of vaporization compared to N-methyl or N-propyl analogs. Direct replacement may alter distillation and process safety profiles.
Regulatory classification difference
The N-methyl analog (CAS 6315-60-2) carries a REACH “intermediate use only” restriction, while CAS 16217-23-5 has no identified REACH restriction. Substitution may affect EU procurement documentation.

CAS 16217-23-5: Quantitative Evidence vs Analogs


Boiling Point Elevation vs N-Methyl Analog

CAS 16217-23-5 (N-isopropyl diethyl ester) exhibits a boiling point of 320.5°C at 760 mmHg, which is 28.8°C higher than the N-methyl diethyl ester analog (CAS 6315-60-2; 291.7°C at 760 mmHg) and 34.0°C higher than the dimethyl isopropyl ester analog (CAS 83732-55-2; 286.5°C at 760 mmHg) . This elevation is consistent with the increased molecular weight and enhanced van der Waals interactions conferred by the N-isopropyl substituent relative to N-methyl, and by the ethyl ester groups relative to methyl esters.

Boiling point elevation
Data to verify
320.5°C (target) N-methyl analog: 291.7°C · N-propyl isomer: 325.4°C
Supports thermal stability comparison; higher boiling point may influence distillation protocol design.
Predicted values at 760 mmHg; experimental verification recommended.
Thermal stability Organic synthesis Process chemistry

Flash Point Elevation for Safer Handling

CAS 16217-23-5 demonstrates a flash point of 147.6°C, which is 17.4°C higher than the N-methyl diethyl ester analog (CAS 6315-60-2; flash point 130.2°C) and 20.6°C higher than the N-isopropyl dimethyl ester analog (CAS 83732-55-2; flash point 127°C) . The higher flash point correlates with the reduced volatility associated with the larger N-isopropyl substituent and higher molecular weight ethyl ester arms.

Flash point elevation
Data to verify
147.6°C (target) N-methyl analog: 130.2°C · N-isopropyl dimethyl ester: 127°C
Higher flash point reduces ignition risk context; relevant for process safety assessment.
Predicted closed-cup values; verify under actual handling conditions.
Process safety Thermal hazard Industrial handling

Higher Enthalpy of Vaporization vs N-Methyl

The predicted enthalpy of vaporization for CAS 16217-23-5 is 56.2±3.0 kJ/mol, which exceeds that of the N-methyl diethyl ester analog (CAS 6315-60-2; 53.1±3.0 kJ/mol) by approximately 3.1 kJ/mol . This 5.8% increase reflects stronger intermolecular dispersion forces in the liquid phase attributable to the larger molecular surface area of the N-isopropyl group.

Enthalpy of vaporization
Data to verify
56.2±3.0 kJ/mol
5.8% higher than N-methyl analog; impacts energy input for distillation-based purification.
Predicted values; confirm experimentally for scale-up design.
Thermodynamics Distillation Solvent removal

REACH Advantage Over N-Methyl Analog

The N-methyl diethyl ester analog (CAS 6315-60-2; EC 613-167-5) is registered under EU REACH as an active intermediate with the restriction 'Intermediate use only,' whereas no REACH registration dossier was identified for CAS 16217-23-5 in the ECHA registered substances database [1]. This regulatory asymmetry carries practical implications for EU-based procurement.

REACH status
Source review
No REACH restriction identified for CAS 16217-23-5
Regulatory status difference supports EU procurement flexibility review.
Based on ECHA registered substances database; N-methyl analog restricted to intermediate use only.
Regulatory compliance REACH Supply chain

Lower Liquid Density vs N-Methyl Analog

CAS 16217-23-5 has a predicted density of 1.006 g/cm³, which is 0.025 g/cm³ (2.4%) lower than the N-methyl diethyl ester analog (CAS 6315-60-2; 1.031 g/cm³) and 0.023 g/cm³ lower than the N-isopropyl dimethyl ester analog (CAS 83732-55-2; 1.029 g/cm³) . The lower density of the isopropyl diethyl ester results from the larger molar volume of the N-isopropyl group offsetting the molecular weight increase.

Liquid density
Data to verify
1.006 g/cm³ (target) N-methyl analog: 1.031 g/cm³ · N-isopropyl dimethyl ester: 1.029 g/cm³
Lower density may influence phase separation and volumetric dosing calculations.
Predicted values; verify for biphasic system design.
Physical property Formulation Phase separation

Application Scenarios for CAS 16217-23-5


High-Temperature Organic Synthesis

In synthetic routes employing high-boiling solvents (e.g., DMSO, NMP, sulfolane) at temperatures between 290–320°C, CAS 16217-23-5 (boiling point 320.5°C) provides a 28.8°C thermal stability margin over the N-methyl analog (CAS 6315-60-2; boiling point 291.7°C), reducing the risk of compound volatilization or thermal degradation during prolonged heating [Section 3, Evidence Item 1]. This thermal window is critical for reactions such as high-temperature Michael additions, thermal rearrangements, or polymer curing processes where the reagent must remain in the liquid phase throughout the reaction cycle.

Flash-Point Safety in Process-Scale Handling

For kilogram-scale or pilot-plant operations involving heated transfer lines, reactor charging, or vacuum distillation, the flash point of CAS 16217-23-5 (147.6°C) offers a 17.4°C safety advantage over the N-methyl comparator (130.2°C flash point) [Section 3, Evidence Item 2]. This expanded safety margin is particularly relevant when process hazard analyses mandate minimum flash-point thresholds for specific equipment classifications or operating temperature ranges.

REACH Flexibility for EU R&D Procurement

When sourcing N-substituted beta-alanine diesters for non-intermediate research applications in the EU (e.g., analytical reference standard preparation, biochemical assay development, or non-intermediate synthetic methodology studies), CAS 16217-23-5 avoids the REACH 'intermediate use only' restriction that applies to the N-methyl analog (CAS 6315-60-2; EC 613-167-5) [Section 3, Evidence Item 4]. This regulatory distinction can simplify procurement justification, reduce compliance documentation, and broaden permissible use categories within institutional chemical management frameworks.

Density Optimization for Biphasic Reactions

For liquid-liquid extraction protocols or biphasic catalytic systems where the organic-phase density is a critical separation parameter, CAS 16217-23-5 (density 1.006 g/cm³) provides a measurably lower density than the N-methyl analog (1.031 g/cm³) and the unsubstituted NH analog (1.037 g/cm³) [Section 3, Evidence Item 5]. This 2.4–3.0% density differential can be exploited to tune phase separation kinetics or to match the density of the compound to specific aqueous or organic phase requirements in continuous-flow extraction setups.

Application
Selection Property
Validation Focus
High-temperature organic synthesis
Thermal stability margin
Boiling point verification under process conditions
Flash-point safety in process-scale handling
Flash-point elevation vs structural analogs
Ignition risk assessment for heated operations
EU R&D procurement flexibility
REACH registration status
Regulatory classification review for non-intermediate use
Density optimization for biphasic reactions
Density differential
Phase separation performance under extraction conditions
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